molecular formula C9H9ClN2O B1384354 2-Methylquinazolin-4(3H)-one hydrochloride CAS No. 29378-39-0

2-Methylquinazolin-4(3H)-one hydrochloride

Cat. No.: B1384354
CAS No.: 29378-39-0
M. Wt: 196.63 g/mol
InChI Key: LSSGDKONPZSFEQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methylquinazolin-4(3H)-one hydrochloride is a heterocyclic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities, including antimalarial, antitumor, anticonvulsant, fungicidal, antimicrobial, and anti-inflammatory properties . The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications in scientific research and industry.

Scientific Research Applications

2-Methylquinazolin-4(3H)-one hydrochloride has a wide range of scientific research applications, including:

Mechanism of Action

Biochemical Analysis

Biochemical Properties

2-Methylquinazolin-4(3H)-one hydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain enzymes involved in microbial metabolism, thereby exhibiting antimicrobial effects . The compound’s interaction with these enzymes often involves binding to the active site, leading to enzyme inhibition and disruption of microbial growth.

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the expression of genes involved in inflammatory responses, thereby exhibiting anti-inflammatory properties . Additionally, the compound can alter cellular metabolism by inhibiting key metabolic enzymes, leading to reduced cellular proliferation in certain cancer cell lines.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, the compound can inhibit the activity of enzymes involved in DNA replication, thereby exerting antitumor effects . Additionally, it can modulate gene expression by interacting with transcription factors, leading to changes in the expression of target genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but can degrade over time, leading to reduced efficacy . Long-term exposure to the compound in in vitro and in vivo studies has shown sustained antimicrobial and anti-inflammatory effects, although the potency may decrease with prolonged exposure.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits significant antimicrobial and anti-inflammatory effects without noticeable toxicity . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed. These threshold effects highlight the importance of dosage optimization in therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. For instance, the compound is metabolized by liver enzymes, leading to the formation of various metabolites . These metabolic pathways can influence the compound’s efficacy and toxicity, as the metabolites may have different biological activities compared to the parent compound.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported into cells via membrane transporters, leading to its accumulation in specific tissues . This distribution pattern can influence the compound’s therapeutic effects and toxicity, as higher concentrations in certain tissues may enhance efficacy or lead to adverse effects.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound can be targeted to specific cellular compartments or organelles through targeting signals or post-translational modifications . For instance, it may localize to the nucleus, where it can interact with DNA and transcription factors to modulate gene expression. This subcellular localization can influence the compound’s efficacy and specificity in targeting certain cellular processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methylquinazolin-4(3H)-one hydrochloride typically involves the condensation of 2-aminobenzamide with an aldehyde or ketone. One common method is the visible light-induced condensation cyclization of 2-aminobenzamides and aldehydes under visible light irradiation, using fluorescein as a photocatalyst in the presence of tert-butyl hydroperoxide (TBHP) . Another method involves the use of graphene oxide (GO) nanosheets as a catalyst in an aqueous medium at room temperature .

Industrial Production Methods

Industrial production methods for this compound often involve scalable and efficient synthetic routes. These methods may include the use of continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The choice of catalysts and solvents is crucial to minimize environmental impact and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

2-Methylquinazolin-4(3H)-one hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Iodine, molecular oxygen, and a suitable solvent.

    Reduction: Sodium borohydride or lithium aluminum hydride in an appropriate solvent.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Imidazo[1,5-a]quinazolin-5(4H)-ones.

    Reduction: Reduced quinazolinone derivatives.

    Substitution: Substituted quinazolinone derivatives with various functional groups.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methylquinazolin-4(3H)-one hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its hydrochloride salt form enhances its solubility and stability, making it more suitable for various applications compared to its non-salt counterparts.

Properties

IUPAC Name

2-methyl-3H-quinazolin-4-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O.ClH/c1-6-10-8-5-3-2-4-7(8)9(12)11-6;/h2-5H,1H3,(H,10,11,12);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSSGDKONPZSFEQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2C(=O)N1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60856762
Record name 2-Methylquinazolin-4(1H)-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60856762
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29378-39-0
Record name 2-Methylquinazolin-4(1H)-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60856762
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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